

Spectroscopic Profile of 2-Acetamidophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Acetamidophenylboronic acid** ($C_8H_{10}BNO_3$, Molecular Weight: 178.98 g/mol, CAS: 169760-16-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and spectroscopic data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The spectroscopic characteristics of **2-Acetamidophenylboronic acid** are determined by its key structural features: a disubstituted benzene ring, an acetamido group ($-NHCOCH_3$), and a boronic acid group ($-B(OH)_2$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted 1H NMR Spectral Data for **2-Acetamidophenylboronic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	d	1H	Ar-H (ortho to -B(OH) ₂)
~ 7.2 - 7.6	m	3H	Ar-H
~ 8.5 - 9.5	s (broad)	1H	NH
~ 2.1	s	3H	CH ₃
~ 4.5 - 6.0	s (broad)	2H	B(OH) ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **2-Acetamidophenylboronic acid**

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O
~ 140	Ar-C-NH
~ 120 - 135	Ar-C
~ 130	Ar-C-B (broad)
~ 24	CH ₃

Solvent: DMSO-d₆

The boron atom, with its two naturally occurring isotopes ¹¹B and ¹⁰B, can also be observed by NMR. ¹¹B NMR is more common due to its higher natural abundance and sensitivity.^[4] For **2-Acetamidophenylboronic acid**, the ¹¹B NMR spectrum is expected to show a single broad peak in the range of 27-33 ppm, characteristic of a trigonal planar sp² hybridized boron atom in a boronic acid.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **2-Acetamidophenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (B(OH) ₂) and N-H stretch
~ 3050	Medium	Aromatic C-H stretch
~ 1660	Strong	C=O stretch (Amide I)
~ 1580	Medium	N-H bend (Amide II) and C=C stretch (aromatic)
~ 1370	Strong	B-O stretch
~ 750	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, analysis can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines), especially under high-temperature conditions.[\[5\]](#)

Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[\[5\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Acetamidophenylboronic acid**

m/z	Ion
179.07	[M] ⁺ (Exact Mass) [2]
180.07	[M+H] ⁺
202.06	[M+Na] ⁺
162.06	[M-OH] ⁺
136.08	[M-C ₂ H ₃ O] ⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like **2-Acetamidophenylboronic acid**.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Acetamidophenylboronic acid**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (OH and NH).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- ^{11}B NMR: If available, use a broadband probe tuned to the ^{11}B frequency. A simple one-pulse experiment is usually sufficient. To avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.^[4]

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-Acetamidophenylboronic acid** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

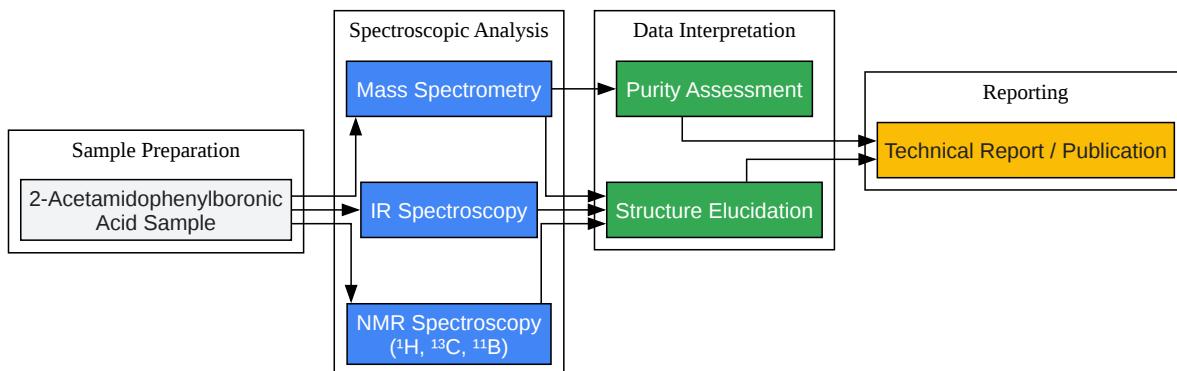
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is well-suited for this type of analyte.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation:

- Prepare a dilute solution of **2-Acetamidophenylboronic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ with the mobile phase.


Data Acquisition (LC-MS with ESI):

- Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

- Mass Spectrometry: Operate the ESI source in positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.^[7] Acquire data over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetamidophenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamidophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112080#spectroscopic-data-of-2-acetamidophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com